molecular formula C8H6ClFO5S B13500696 5-(Chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid

5-(Chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid

Cat. No.: B13500696
M. Wt: 268.65 g/mol
InChI Key: GVIJQZLKNUFEIV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-(Chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid (CAS 1375472-16-4) is a substituted benzoic acid derivative with the molecular formula C₈H₆Cl₂FO₅S and a molecular weight of 285.10 g/mol. Its structure features:

  • A chlorosulfonyl (-SO₂Cl) group at position 5,
  • A fluoro (-F) substituent at position 2,
  • A methoxy (-OCH₃) group at position 4,
  • A carboxylic acid (-COOH) group at position 1 .

This compound’s reactive chlorosulfonyl group makes it a valuable intermediate in synthesizing sulfonamides, sulfonic esters, and other derivatives for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H6ClFO5S

Molecular Weight

268.65 g/mol

IUPAC Name

5-chlorosulfonyl-2-fluoro-4-methoxybenzoic acid

InChI

InChI=1S/C8H6ClFO5S/c1-15-6-3-5(10)4(8(11)12)2-7(6)16(9,13)14/h2-3H,1H3,(H,11,12)

InChI Key

GVIJQZLKNUFEIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 2-Fluoro-4-methoxybenzoic Acid or Ester

The key step in the preparation is the introduction of the chlorosulfonyl group (-SO2Cl) at the 5-position of the aromatic ring. This is generally achieved by reaction with chlorosulfonic acid (ClSO3H) under controlled temperature.

  • Reaction conditions : The aromatic substrate (2-fluoro-4-methoxybenzoic acid or methyl ester) is treated with chlorosulfonic acid at temperatures ranging from 0°C to 80°C, often under stirring in a suitable solvent or neat conditions.
  • Mechanism : Electrophilic aromatic substitution occurs preferentially at the 5-position due to the directing effects of the fluorine and methoxy groups.
  • Outcome : Formation of this compound or its ester.

Hydrolysis and Purification

If the methyl ester is used as starting material, subsequent hydrolysis under acidic or basic conditions converts the ester to the free acid.

  • Hydrolysis conditions : Typically, aqueous sodium hydroxide or sulfuric acid solutions at mild temperatures.
  • Purification : Crystallization from appropriate solvents (e.g., water, methanol) or recrystallization to achieve high purity.

Detailed Example from Literature and Patents

Although direct preparation of this compound is less commonly reported explicitly, closely related compounds and methods provide a basis for synthesis:

Step Reagents/Conditions Description Yield/Purity
1 2-fluoro-4-methoxybenzoic acid + chlorosulfonic acid Chlorosulfonation at 0-80°C under stirring High regioselectivity at 5-position
2 Work-up with ice/water Quenching and isolation of chlorosulfonyl acid Crude product obtained
3 Purification by recrystallization Using methanol or aqueous solvents Purity >90% by HPLC
  • A patent (CN101948390A) describes related chlorosulfonation and nitration steps on substituted benzoic acids with yields around 80-90% and melting points in the range of 148-152°C, indicating robust synthetic protocols for substituted benzoic acids with sulfonyl groups.
  • Preparation of 5-substituted benzoic acids with chlorosulfonyl groups has been achieved by reaction of 4-chloro-2-methoxybenzoic acid with chlorosulfuric acid, yielding 4-chloro-5-chlorosulfonyl-2-methoxybenzoic acid, a close analog.
  • The chlorosulfonyl benzoic acids thus prepared can be further transformed or purified as needed.

Analytical Data and Characterization

Typical characterization data for this compound include:

Property Value/Range
Melting Point (°C) Approx. 148-152°C (analogous compounds)
Purity (HPLC) >90%
Molecular Weight Approx. 249 g/mol (C8H6ClFO5S)
Appearance White crystalline solid

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield Notes
Chlorosulfonation of 2-fluoro-4-methoxybenzoic acid 2-fluoro-4-methoxybenzoic acid Chlorosulfonic acid 0-80°C, stirring 80-90% Direct sulfonation at 5-position
Chlorosulfonation of methyl ester derivative + hydrolysis 2-fluoro-4-methoxybenzoic acid methyl ester Chlorosulfonic acid, then NaOH or H2SO4 0-80°C; hydrolysis at mild temp Moderate to high Ester hydrolysis post sulfonation
Analogous chlorosulfonation on 4-chloro-2-methoxybenzoic acid 4-chloro-2-methoxybenzoic acid Chlorosulfuric acid Controlled temperature High Demonstrates feasibility of chlorosulfonyl introduction

Research Findings and Considerations

  • Selectivity : The presence of electron-withdrawing fluorine and electron-donating methoxy groups influences regioselectivity, favoring substitution at the 5-position.
  • Reaction control : Temperature and reagent addition rate are critical to avoid polysulfonation or degradation.
  • Purification : Crystallization and washing steps are essential to remove residual chlorosulfonic acid and side products.
  • Safety : Chlorosulfonic acid is highly corrosive and reactive; appropriate safety measures must be employed.

Biological Activity

5-(Chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid is a sulfonyl-containing aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H8ClFNO4S
  • Molecular Weight : 251.67 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorosulfonyl group is known to facilitate electrophilic reactions, which may allow the compound to modify nucleophilic sites in proteins, potentially leading to inhibition or activation of specific biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures may exhibit significant anticancer properties. For instance, related benzoic acid derivatives have been evaluated for their effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung cancer)TBDTBD
6l (related flavonol)A5490.46 ± 0.02Apoptosis via mitochondrial pathways

Note: Specific IC50 values for this compound were not available in the reviewed literature but are anticipated based on structural analogs.

Enzyme Inhibition

The sulfonyl group in this compound may also play a role in enzyme inhibition. Compounds that contain sulfonyl groups have been shown to interact with serine hydrolases and other enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial.

Case Studies

  • Study on Antitumor Activity :
    • A study assessed the effects of sulfonamide derivatives on various cancer cell lines. The results indicated that compounds with similar electrophilic centers could effectively inhibit tumor growth in vitro.
  • Mechanistic Insights :
    • Research involving electrophilic compounds has demonstrated that they can target cysteine residues within proteins, leading to covalent modifications. This mechanism is crucial for developing selective inhibitors for cancer therapy.

Research Findings

Research has highlighted the potential of this compound as a lead compound for further development in drug discovery. Its unique structure allows for diverse modifications that could enhance its biological activity and specificity.

Summary of Findings:

  • Electrophilic Nature : The presence of the chlorosulfonyl group enhances reactivity towards nucleophiles.
  • Potential Therapeutics : Similar compounds have shown promise as anticancer agents and enzyme inhibitors.
  • Need for Further Studies : More detailed studies are required to elucidate the specific biological pathways affected by this compound.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural analogs based on substituent positions and functional groups:

Compound Name (CAS) Molecular Formula Substituents (Positions) Key Properties/Applications References
5-(Chlorosulfonyl)-2-fluoro-4-methoxybenzoic acid (1375472-16-4) C₈H₆Cl₂FO₅S -SO₂Cl (5), -F (2), -OCH₃ (4), -COOH (1) Intermediate for sulfonamide synthesis
5-(Chlorosulfonyl)-2-ethoxybenzoic acid (200575-16-2) C₉H₉ClO₅S -SO₂Cl (5), -OCH₂CH₃ (2), -COOH (1) Used in sildenafil synthesis; ethoxy group enhances lipophilicity
5-(Chlorosulfonyl)-2-hydroxybenzoic acid (17243-13-9) C₇H₅ClO₅S -SO₂Cl (5), -OH (2), -COOH (1) Acidic hydroxyl group facilitates hydrogen bonding
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid (56447-54-2) C₇H₃Cl₂FO₄S -Cl (4), -SO₂Cl (5), -F (2), -COOH (1) Dual halogens enhance electrophilic reactivity
5-(Chlorosulfonyl)-2-fluorobenzoic acid (289039-49-2) C₇H₄ClFO₄S -SO₂Cl (5), -F (2), -COOH (1) Simpler structure; lacks methoxy group

Physical and Spectral Data

  • Melting Points: Limited data exist for the target compound, but analogs like 5-(chlorosulfonyl)-2-hydroxybenzoic acid melt at 168–170°C .
  • Spectral Characterization: Derivatives such as 5-(N-(4-butylphenyl)sulfamoyl)-2-iodobenzoic acid (C₁₇H₁₇INO₄S) have been characterized via ¹H/¹³C NMR, confirming substituent positions and purity .

Key Research Findings

Synthetic Utility : The methoxy group in this compound directs sulfonation and halogenation reactions, enabling precise functionalization for drug development .

Pharmaceutical Relevance : Analogs like 5-(chlorosulfonyl)-2-ethoxybenzoic acid are critical intermediates in synthesizing PDE5 inhibitors (e.g., sildenafil), highlighting the importance of alkoxy substituents .

Comparative Stability : Fluorinated analogs exhibit greater hydrolytic stability than hydroxylated counterparts, making them preferable for prolonged storage .

Q & A

Q. Why do sulfonylation yields vary across literature methods?

  • Method : Compare reaction scales (microscale vs. bulk), stoichiometry of chlorosulfonic acid, and temperature gradients. Optimize using design-of-experiments (DoE) to identify critical parameters (e.g., 1.5 equiv ClSO₃H at 0°C yields >85% purity) .

Methodological Tables

Reaction Optimization Conditions Yield Reference
Chlorosulfonation of precursor0°C, ClSO₃H (1.5 equiv), 4h78%
Recrystallization (hexane/EtOAc)1:3 ratio, 4°C95% purity
Sulfonamide derivatizationDIPEA (2 equiv), RT, anhydrous DCM62%

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